(E)-6-(2-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Properties
IUPAC Name |
6-[(E)-2-(2-fluorophenyl)ethenyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN5S/c17-13-4-2-1-3-11(13)5-6-14-21-22-15(19-20-16(22)23-14)12-7-9-18-10-8-12/h1-10H/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDAARAFPCJYPE-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=NC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=NC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-6-(2-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound that has garnered attention for its potential biological activities. This article compiles various research findings regarding its pharmacological properties, mechanisms of action, and therapeutic potential.
- Molecular Formula : C16H10FN5S
- CAS Number : 890600-46-1
- Structure : The compound features a triazole ring fused with a thiadiazole moiety and a pyridine substituent, which is critical for its biological activity.
Antiviral Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit antiviral properties. For instance, derivatives of triazoles have shown efficacy against various viruses by inhibiting viral replication through specific protein interactions. The compound's ability to bind to viral proteins may disrupt their function, thereby preventing the virus from replicating effectively .
Antibacterial Activity
In vitro studies have demonstrated that related triazolo compounds possess significant antibacterial properties. For example:
- Minimum Inhibitory Concentration (MIC) values for several derivatives have been reported as low as 16 μg/mL against Escherichia coli and Staphylococcus aureus, indicating strong antibacterial potential .
- The structure–activity relationship (SAR) analysis suggests that modifications in the fluorine substitution can enhance antibacterial activity by improving interaction with bacterial cell walls .
Cytotoxicity and Anticancer Activity
Research has highlighted the cytotoxic effects of this compound on various cancer cell lines. In particular:
- Compounds containing the triazolo-thiadiazole framework have shown potent cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), with IC50 values comparable to established chemotherapeutics like Doxorubicin .
- Docking studies reveal that these compounds interact favorably with key amino acid residues in target proteins involved in cancer progression .
The biological activity of this compound can be attributed to several mechanisms:
- Protein Binding : The compound binds to specific proteins involved in viral replication and bacterial resistance mechanisms.
- Enzyme Inhibition : It may inhibit enzymes critical for the survival of bacteria and cancer cells.
- Cell Cycle Disruption : The compound can induce apoptosis in cancer cells by disrupting normal cell cycle progression.
Study 1: Antiviral Efficacy
A study investigating the antiviral efficacy of similar triazolo compounds found that they significantly reduced viral load in infected cell cultures. The mechanism was attributed to the inhibition of the viral E6 protein crucial for HPV replication .
Study 2: Antibacterial Activity
Another investigation focused on the antibacterial activity of triazolo derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The best-performing compound exhibited an MIC comparable to standard antibiotics like ampicillin .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing the thiadiazole and triazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of 1,3,4-thiadiazole possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The incorporation of the triazole ring in such compounds often leads to enhanced efficacy against microbial strains .
Anticancer Activity
The compound has also been investigated for its anticancer potential. A study highlighted the synthesis of various derivatives with triazolo-thiadiazole frameworks that displayed cytotoxic effects against human cancer cell lines such as U937 and HL60. The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation .
Antiviral Activity
In addition to antimicrobial and anticancer activities, (E)-6-(2-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promise in antiviral research. Some studies have reported that modifications in the phenyl moiety can tune biological properties towards enhanced antiviral activity . This adaptability makes it a candidate for further exploration in drug development against viral infections.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and pharmacological differences between the target compound and related triazolothiadiazoles:
Table 1: Structural and Functional Comparison
Key Insights from Comparative Analysis
Substituent Effects on Bioactivity
- Fluorine-Containing Groups : Fluorine at aromatic positions (e.g., 2-fluorostyryl in the target compound, 3-fluorophenyl in ) enhances metabolic stability and bioavailability via hydrophobic and electronic effects.
- Heteroaromatic Substitutions : Pyridinyl (target compound, ) and pyrazolyl () groups improve solubility and enable hydrogen bonding with biological targets.
Structural and Crystallographic Trends
- Planarity : The triazolothiadiazole core is planar in most derivatives (e.g., ), facilitating π-π stacking with biological targets.
- Weak Interactions : C–H···F and π-π interactions () stabilize crystal packing, which may correlate with solid-state stability.
Pharmacological Diversity
- Antimicrobial Activity : Chlorophenyl () and nitrofuryl () derivatives show broad-spectrum effects.
- Antifungal Activity : Methoxyphenyl-pyrazole derivatives () inhibit fungal enzymes via molecular docking.
- Anticancer Potential: Fluoro-methoxybiphenyl derivatives () exhibit cytotoxicity, likely due to DNA intercalation or kinase inhibition.
Preparation Methods
Cyclocondensation with Aromatic Carboxylic Acids
A widely adopted method involves reacting 4-amino-5-mercapto-3-(pyridin-4-yl)-1,2,4-triazole (1) with 2-fluorocinnamic acid (2) under dehydrating conditions. Phosphoryl chloride (POCl₃) serves as both solvent and catalyst, facilitating cyclization at 80–100°C for 6–8 hours.
Reaction Scheme:
$$
\text{(1) + (2)} \xrightarrow{\text{POCl}3, \Delta} \text{Triazolo-thiadiazole core} + \text{H}2\text{O}
$$
Key Parameters:
Styryl Group Introduction via Cross-Coupling
The (E)-2-fluorostyryl moiety is introduced at position 6 using a Heck coupling reaction. This step ensures stereoselectivity for the (E)-isomer, critical for maintaining planar conjugation.
Heck Reaction Conditions
The triazolo-thiadiazole intermediate (3) reacts with 2-fluorostyryl bromide (4) in the presence of palladium(II) acetate (Pd(OAc)₂), triethylamine (Et₃N), and tetrabutylammonium bromide (TBAB) in dimethylformamide (DMF) at 120°C.
Reaction Scheme:
$$
\text{(3) + (4)} \xrightarrow[\text{Et}3\text{N}, \text{TBAB}]{\text{Pd(OAc)}2, \text{DMF}} \text{Target Compound} + \text{HBr}
$$
Optimization Insights:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd | Maximizes coupling efficiency |
| Temperature | 120°C | Balances reaction rate and decomposition |
| Solvent | DMF | Enhances solubility of aromatic intermediates |
Yield: 50–65% after column chromatography (silica gel, ethyl acetate/hexane).
Stereochemical Control and Isomer Purity
The (E)-configuration of the styryl group is confirmed via $$^1$$H NMR coupling constants ($$J = 16.2\ \text{Hz}$$) and NOESY spectroscopy, which shows no interaction between vinylic protons and the ortho-fluorine. HPLC analysis (C18 column, acetonitrile/water) reveals >98% isomeric purity.
Spectroscopic Characterization
Table 1: Key Spectroscopic Data
Challenges and Mitigation Strategies
Byproduct Formation During Cyclocondensation
Competitive formation ofthiadiazolo[3,2-a]triazole isomers is minimized by using excess POCl₃ and controlled heating rates.
Palladium Catalyst Deactivation
TBAB stabilizes Pd(0) species, preventing aggregation and maintaining catalytic activity throughout the Heck reaction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
